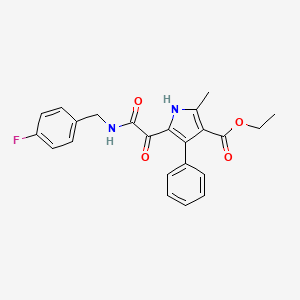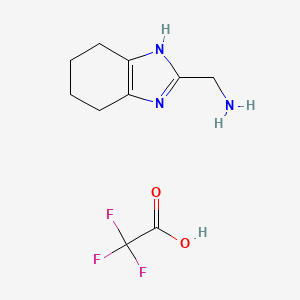
3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” is an organic compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound, “ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate”, has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9IN2O2 . It is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 377.2±42.0 °C, a predicted density of 1.96±0.1 g/cm3, and a predicted pKa of 1.84±0.38 .科学的研究の応用
Synthesis and Structural Diversity
Research has shown that pyrazole carboxylic acids can be used to synthesize various coordination polymers with metals like Zn(II) and Cd(II). These polymers exhibit structural diversity, including chiral and achiral coordination polymers with unique hydrogen-bonded networks and helical chains. Such structures are valuable in materials science and could be applied in areas like luminescence and thermal properties studies (Cheng et al., 2017).
Novel Synthesis Methods
Pyrazole-5-amine derivatives, similar to 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, have been used in new synthesis methods for creating pyrazolo[3,4-b]pyridine products. This efficient synthesis method could be significant for developing new N-fused heterocycle products in various fields, including pharmaceuticals and material science (Ghaedi et al., 2015).
Chemical Synthesis and Theoretical Investigations
Compounds like ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in palladium-catalyzed cross-coupling reactions to synthesize various condensed pyrazoles. These reactions are essential for developing specific molecules used in chemical research and drug development (Arbačiauskienė et al., 2011).
Coordination Complexes and Corrosion Inhibition
Pyrazole derivatives, including structures similar to this compound, have been studied for their potential as corrosion inhibitors. These compounds can significantly reduce the corrosion rate in materials like steel, making them useful in industrial applications, particularly in environments involving hydrochloric acid (Herrag et al., 2007).
将来の方向性
The future directions for “3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
作用機序
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially dao, and inhibit its activity . This inhibition could lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the cell.
Result of Action
The molecular and cellular effects of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid’s action would depend on its specific targets and mode of action. If it acts as a DAO inhibitor, it could potentially protect cells from oxidative stress induced by D-serine .
特性
IUPAC Name |
5-ethyl-4-iodo-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVQZKXUARFTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1I)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


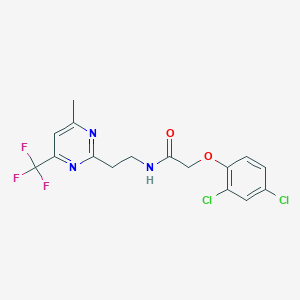

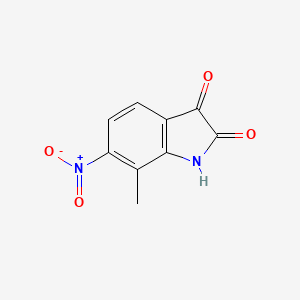
![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)
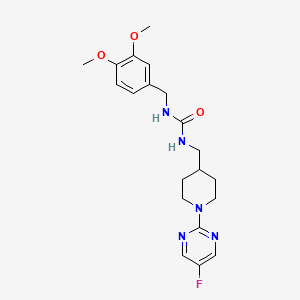
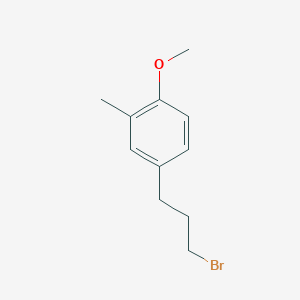
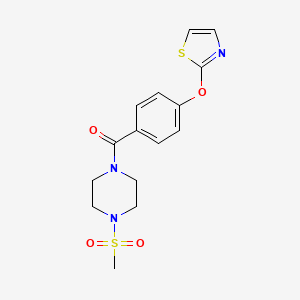
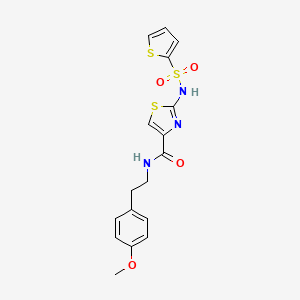


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
